molecular formula C7H12N2 B13948666 2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile

2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile

Cat. No.: B13948666
M. Wt: 124.18 g/mol
InChI Key: OVIXBUQHNFPUEP-UHFFFAOYSA-N
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Description

2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile is a chemical compound with the molecular formula C7H12N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile typically involves the reaction of 1-methylpyrrolidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 1-methylpyrrolidine, followed by the addition of acetonitrile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow systems and automated reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring provides structural stability and can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2S)-1-methylpyrrolidin-2-yl]acetonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

2-(1-methylpyrrolidin-2-yl)acetonitrile

InChI

InChI=1S/C7H12N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-4,6H2,1H3

InChI Key

OVIXBUQHNFPUEP-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CC#N

Origin of Product

United States

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